molecular formula C10H13F3N4O4 B2667927 Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2377031-65-5

Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2667927
CAS No.: 2377031-65-5
M. Wt: 310.233
InChI Key: MMDUYTLADKOKPG-UHFFFAOYSA-N
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Description

“Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid” is a chemical compound that is used for pharmaceutical testing . It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Synthesis Analysis

The synthesis of “this compound” involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of Ba(OH)2·8H2O to give 3-hydroxymethyl-1H-1,2,4-triazole, followed by oxidation and esterification .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The Inchi Code for this compound is 1S/C8H12N4O2.C2HF3O2/c1-14-8(13)7-5-12(11-10-7)4-6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3;(H,6,7) .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 310.23 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antibacterial Activity

One of the primary applications of the compound involves its role in the synthesis of analogues and derivatives with significant antibacterial properties. Studies have highlighted the synthesis of substituted 1,2,3-triazoles, which demonstrate antimicrobial activity. For instance, compounds synthesized by the 1,3-dipolar cycloaddition reaction of 4-azido-8-(trifluoromethyl)quinoline with ethyl acetoacetate and acetylacetone showed notable antimicrobial activities (Holla et al., 2005). Similarly, a new series of substituted 1,2,3-triazoles synthesized from 4-azido-2,8-bistrifluoromethylquinoline was evaluated for antibacterial and antifungal activity, revealing that the nature of the substituent on the triazole ring influences antimicrobial activity (Sumangala et al., 2010).

Peptide Synthesis and Peptidomimetics

Another significant application involves the synthesis of peptidomimetics or peptide compounds. A study demonstrated a convenient approach to synthesize 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid, paving the way for the synthesis of analogues and peptide compounds based on them, which are crucial for developing biologically active compounds (Pokhodylo et al., 2019).

Novel Ligands for Nicotinic Receptors

The compound also plays a role in the synthesis of novel ligands for nicotinic receptors. A study involved the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors, through a Stille coupling process followed by deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).

Anticancer Activity

Research also delves into the anticancer potential of derivatives, such as the synthesis of aziridine-1,2,3-triazole hybrid derivatives evaluated for their anticancer activities against human leukemia HL-60 cells and human hepatoma G2 cells, showcasing the potential of certain compounds to exhibit high anticancer activity (Dong & Wu, 2018).

Safety and Hazards

“Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid” is classified under GHS07 and has a signal word of warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.C2HF3O2/c1-14-8(13)7-5-12(11-10-7)4-6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUYTLADKOKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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